molecular formula C19H20N2O6S B2506956 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 339016-96-5

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2506956
CAS No.: 339016-96-5
M. Wt: 404.44
InChI Key: MLZVALQWUBJLOY-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a complex organic compound with a unique structure that includes methoxy groups, an isoxazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the methoxy groups and the benzenesulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The methoxy and isoxazole groups may play a role in binding to enzymes or receptors, modulating their activity. The benzenesulfonamide moiety could contribute to the compound’s overall stability and solubility, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and isoxazole-containing compounds.

    4-methoxyphenyl derivatives: These compounds also contain methoxy groups and phenyl rings, but may differ in their overall structure and reactivity.

    Isoxazole derivatives: Compounds with isoxazole rings are known for their diverse biological activities and can be used as reference points for comparing the properties of this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZVALQWUBJLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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